![molecular formula C11H6F3NO3 B2966919 3-[2-(三氟甲基)苯基]异恶唑-5-羧酸 CAS No. 901926-66-7](/img/structure/B2966919.png)

3-[2-(三氟甲基)苯基]异恶唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

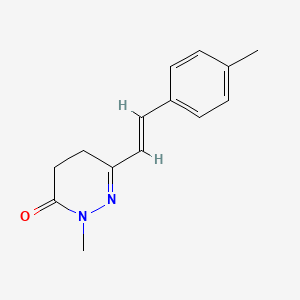

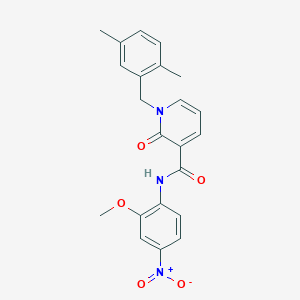

3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazole rings are commonly found in many commercially available drugs . The isoxazole ring in this compound is substituted with a trifluoromethylphenyl group at the 3-position and a carboxylic acid group at the 5-position .

Molecular Structure Analysis

The molecular structure of 3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid is characterized by a five-membered isoxazole ring, which is an electron-rich azole with an oxygen atom next to the nitrogen . This ring is substituted with a trifluoromethylphenyl group at the 3-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis

Isoxazole rings are known to undergo various chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .科学研究应用

药物开发中的合成和表征

3-[2-(三氟甲基)苯基]异恶唑-5-羧酸及其衍生物在潜在药理活性剂的合成中得到了广泛的研究。例如,BMS-520(一种有效且选择性的含异恶唑的 S1P1 受体激动剂)的有效放大合成利用了与该化合物密切相关的关键中间体 (Hou et al., 2016)。类似地,包括 3-[2-(三氟甲基)苯基]异恶唑-5-羧酸变体在内的新吡唑和异恶唑衍生物的合成和表征已证明具有潜在的抗菌和抗真菌特性 (Sanjeeva et al., 2022)。

化学合成和反应性

该化合物的化学合成和反应性一直是研究的重点。例如,一项关于含有异恶唑杂环的羟基苯甲醛衍生物合成的研究提供了对该化合物及其衍生物反应性的见解 (Potkin et al., 2012)。此外,已经探索了通过区域选择性偶极环加成合成乙基 3-苯基-4-(三氟甲基)异恶唑-5-羧酸酯的方法,突出了该化合物在有机化学中的重要性 (Schmidt et al., 2012)。

在药物化学中的应用

在药物化学中,3-[2-(三氟甲基)苯基]异恶唑-5-羧酸的衍生物已被用于合成具有潜在抗结核活性的化合物。例如,包括该化合物衍生物的甲氟喹-异恶唑羧酸酯对结核分枝杆菌表现出有希望的结果 (Mao et al., 2010)。

先进材料研究

该化合物及其衍生物在先进材料的开发中也很重要。例如,已经研究了 WIN 61893 类似物的乙酯和羧酸衍生物的多晶型和溶剂化物结构,为这些材料的稳定性和相互作用提供了见解 (Salorinne et al., 2014)。

生物学应用

在生物学应用中,该化合物已用于合成新型吲哚-苯并咪唑衍生物,有助于探索新的生物活性分子 (Wang et al., 2016)。

作用机制

Target of Action

Isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Mode of Action

Isoxazoles are typically synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .

Biochemical Pathways

Isoxazoles are known to interact with various biological targets based on their chemical diversity .

Result of Action

Functionalized isoxazole scaffolds are known to exhibit various biological activities .

Action Environment

The synthesis of isoxazoles often involves reactions that are sensitive to conditions such as temperature and the presence of catalysts .

属性

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSHWNNWWCTUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)

![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)

![8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2966846.png)

![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2966847.png)

![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)

![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)

![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)